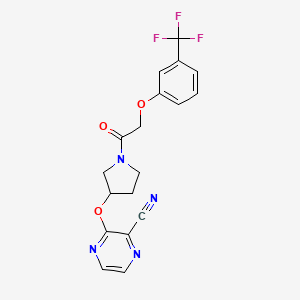

3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-[2-[3-(trifluoromethyl)phenoxy]acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O3/c19-18(20,21)12-2-1-3-13(8-12)27-11-16(26)25-7-4-14(10-25)28-17-15(9-22)23-5-6-24-17/h1-3,5-6,8,14H,4,7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDOVPLSHXDKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)COC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic compound with potential applications in pharmaceutical and agrochemical fields. Its unique structure, characterized by the presence of trifluoromethyl and pyrazine moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H15F3N4O3

- Molecular Weight : 392.338 g/mol

- IUPAC Name : 3-[1-[2-[3-(trifluoromethyl)phenoxy]acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antitumor Activity :

- Pyrazole derivatives, including those related to the compound , have shown significant antitumor properties. For instance, studies indicate that certain pyrazole derivatives exhibit inhibitory activity against BRAF(V600E) and EGFR, which are crucial targets in cancer therapy .

- A specific study demonstrated that pyrazole compounds could enhance the efficacy of doxorubicin in breast cancer cell lines, suggesting a synergistic effect that warrants further investigation for clinical applications .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

The SAR of 3-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suggests that modifications to its core structure can significantly influence its biological activity:

| Structural Component | Modification | Effect on Activity |

|---|---|---|

| Trifluoromethyl Group | Presence vs. Absence | Enhances lipophilicity and biological activity |

| Pyrazine Ring | Substituents on nitrogen | Alters receptor binding affinity |

| Pyrrolidine Linker | Length and branching | Modulates pharmacokinetics |

Case Studies and Research Findings

- In Vitro Studies :

- Synergistic Effects :

- Mechanistic Insights :

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several pyrazine and pyrrolidine derivatives. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

*Molecular weight calculated based on analogous structures in .

Key Findings

Structural Flexibility vs. Rigidity: The target compound’s acetyl-pyrrolidine linker provides conformational flexibility, unlike BK70884’s rigid pyridine carbonyl group. This flexibility may enhance binding to dynamic enzyme pockets .

Electron-Withdrawing Effects: The trifluoromethyl group in the target compound and fipronil increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like BK71071 .

Biological Activity: Pyrazine-2-carbonitrile derivatives (e.g., ) often exhibit kinase or protease inhibition, suggesting the target compound may share similar mechanisms . Fipronil’s pesticidal activity highlights the role of carbonitrile and trifluoromethyl groups in disrupting ion channels, though the target compound’s phenoxy-acetyl group likely redirects bioactivity toward mammalian targets .

Solubility and Bioavailability: Piperidine-containing analogs (e.g., BK71071) may exhibit higher solubility than pyrrolidine derivatives due to increased ring size, but the target compound’s phenoxy group could offset this via π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.